3-(Isodecyloxy)propylammonium acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

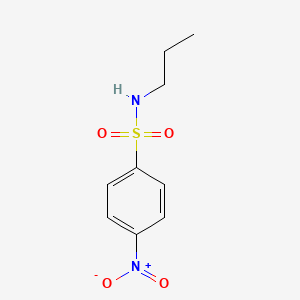

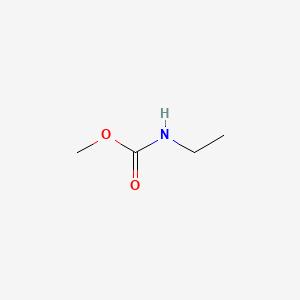

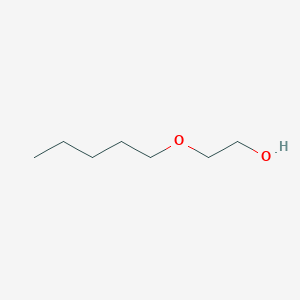

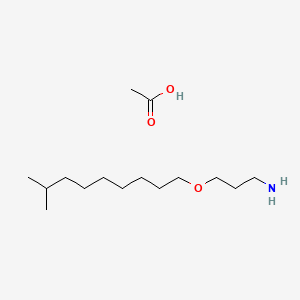

3-(Isodecyloxy)propylammonium acetate is a chemical compound with the molecular formula C15H33NO3 . It is an ammonium salt with a long hydrophobic tail and a positively charged head group . It is used in various applications including as a coalescing aid and plasticizer for latex paint, and as an emulsifier, gellant, and wetting agent for clays, fillers, fibers in coatings and sealants .

Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 33 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 275.427 Da and the monoisotopic mass is 275.246033 Da .Physical And Chemical Properties Analysis

The boiling point of this compound is 298.2℃ at 101.325-103.991kPa . Its density is 0.91g/cm3 at 20℃ . The vapor pressure is 0.172Pa at 25℃ . The LogP value, which represents the compound’s lipophilicity, is 3.92 .Aplicaciones Científicas De Investigación

Thermophysical Properties of Ionic Liquids

- Research on protic ionic liquids, including those with propylammonium as cations and acetate as anions, has been conducted to understand their thermophysical properties. These studies have measured properties such as density, viscosity, and sound velocity at various temperatures, providing insights into the molecular interactions and potential applications of these substances (Chhotaray & Gardas, 2014).

Biochemical Responses in Biological Systems

- Investigations into the response of biological systems to various organic substrates, including acetates, have highlighted the role of these compounds in biological phosphorus removal and other biochemical processes (Hood & Randall, 2001).

Electrocatalysis and Fuel Cells

- Studies on Pt3Cox/C electrocatalysts for proton exchange membrane fuel cells have utilized stabilizers like sodium acetate. This research is significant in the development of more efficient fuel cells, highlighting the utility of acetate compounds in electrocatalytic applications (Kim et al., 2011).

Corrosion Inhibition

- Research on amine corrosion inhibitors, including propylamine and derivatives, in petroleum/water corrosive mixtures containing acetic acid, has provided insights into corrosion inhibition mechanisms. This is crucial for enhancing the durability and safety of industrial equipment (Hassanzadeh, 2007).

Thermodynamic Properties of Aqueous Solutions

- The study of aqueous solutions of ammonium-based protic ionic liquids, including propylammonium acetate, has revealed important data on their thermodynamic properties. Such research is crucial for the application of these liquids in various chemical processes (Hou et al., 2013).

Biosynthesis of Chemicals

- Cyanobacteria have been engineered to produce chemicals like 3-hydroxypropionic acid, utilizing acetate pathways. This research opens up sustainable methods for producing important platform chemicals from CO2 (Wang et al., 2016).

Material Science Applications

- The synthesis and film preparation of layered titanates, involving the intercalation of dyes into propylammonium-exchanged materials, is a notable application in material science. Such research is pivotal in the development of advanced materials for various technological applications (Miyamoto et al., 2004).

CO2 Solubility in Ionic Liquids

- Studies on CO2 solubility in protic ionic liquids, including N-methyl-2-hydroxyethylammonium acetate, are essential for understanding the potential use of ionic liquids in CO2 capture and natural gas sweetening (Mattedi et al., 2011).

Safety and Hazards

3-(Isodecyloxy)propylammonium acetate is classified as harmful if swallowed and causes severe skin burns and eye damage . It is also very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and avoiding release to the environment .

Propiedades

| 28701-67-9 | |

Fórmula molecular |

C13H29NO.C2H4O2 C15H33NO3 |

Peso molecular |

275.43 g/mol |

Nombre IUPAC |

3-(8-methylnonoxy)propylazanium;acetate |

InChI |

InChI=1S/C13H29NO.C2H4O2/c1-13(2)9-6-4-3-5-7-11-15-12-8-10-14;1-2(3)4/h13H,3-12,14H2,1-2H3;1H3,(H,3,4) |

Clave InChI |

BOKTVFODBQQGIH-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCOCCCN.CC(=O)O |

SMILES canónico |

CC(C)CCCCCCCOCCC[NH3+].CC(=O)[O-] |

| 28701-67-9 | |

Descripción física |

Liquid |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.